molecular formula C7H8N4O B12967482 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B12967482
M. Wt: 164.16 g/mol
InChI Key: NTAVHHAQSKDWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a versatile nitrogen-rich heterocyclic compound that serves as a sophisticated synthetic intermediate in medicinal chemistry research. This pyrazolotriazine scaffold is of significant interest due to its structural similarity to purine bases, allowing it to act as a bioisostere in the design of novel bioactive molecules . The compound's core structure is a privileged scaffold in drug discovery, with documented biological activities including potential use as corticotropin-releasing factor receptor 1 (CRHR1) antagonists . This compound has been successfully utilized as a key precursor in the synthesis of non-peptide CRHR1 antagonists via Pd-catalyzed C-H arylation methodologies . Research into CRHR1 antagonists is a prominent area in neuroscience and pharmacology, targeting therapeutic interventions for stress-related disorders, anxiety, and depression . The product is provided for research applications exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-6-8-5(2)9-7(12)11(6)10-4/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVHHAQSKDWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolotriazine oxides.

    Reduction: Formation of reduced pyrazolotriazine derivatives.

    Substitution: Formation of substituted pyrazolotriazine compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, exhibit significant anticancer properties. A study demonstrated that certain pyrazoles can enhance the efficacy of chemotherapeutic agents like doxorubicin against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and cell death. The combination of these pyrazoles with doxorubicin showed a synergistic effect, particularly in the aggressive Claudin-low breast cancer subtype .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Pyrazolo derivatives are known to inhibit various enzymes implicated in cancer progression and other diseases. The structural modifications of pyrazolo compounds can enhance their binding affinity to target enzymes, making them potential candidates for drug development .

Antifungal Activity

This compound has been studied for its antifungal properties. Research indicates that derivatives of pyrazoles can inhibit the growth of phytopathogenic fungi. This application is particularly relevant in developing new fungicides that are less toxic to humans and the environment compared to traditional chemicals .

Pesticidal Properties

The compound's structure allows for potential use in pesticide formulations. Pyrazole-based compounds have been evaluated for their effectiveness against various agricultural pests. Their unique mechanisms of action could lead to the development of novel pest control agents that minimize resistance issues commonly associated with conventional pesticides .

Photophysical Properties

Recent studies have highlighted the photophysical properties of pyrazolo compounds, including this compound. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune their electronic properties through structural modifications opens avenues for advanced material design .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySun et al., 2017 Synergistic effect with doxorubicin in breast cancer cell lines; enhanced apoptosis observed.
Antifungal ActivityParish et al., 1984 Effective against several phytopathogenic fungi; potential for new environmentally friendly fungicides.
Photophysical PropertiesRecent advances in material science Promising candidates for OLEDs due to tunable electronic properties; significant photophysical characteristics observed.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one and related derivatives.

Compound Name Substituents Synthesis Method Key Properties/Activities References
This compound C2-CH₃, C7-CH₃ Pd-catalyzed C-H arylation Precursor for CRHR1 antagonists
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (Parent) None Cyclization of amidine pyrazol intermediates with triphosgene Baseline structure; no significant bioactivity reported
2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (4a) C2-SCH₃ S-methylation of 2-thioxo intermediates High melting point (244–246°C)
8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (4b) C8-Br, C2-SCH₃ From 1b via general procedure Higher melting point (268–270°C)
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one C2-Ph, C4-S-phenethyl Substitution reactions Antiproliferative activity (cancer cells)
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one C7-CH₃ Not explicitly detailed Commercial availability as reagent
4-Chloro-2-methylthio-pyrazolo[1,5-a][1,3,5]triazine (5) C4-Cl, C2-SCH₃ Chlorination with POCl₃ Versatile intermediate for scaffold hopping

Structural and Functional Analysis:

Substituent Effects on Reactivity :

  • 2,7-Dimethyl derivative : Methyl groups at C2 and C7 sterically hinder electrophilic substitution at adjacent positions, directing Pd-catalyzed C-H arylation to C8 .
  • 2-(Methylsulfanyl) derivatives : The C2-SCH₃ group facilitates S-methylation and subsequent functionalization (e.g., chlorination at C4) .
  • 8-Aryl derivatives : Electron-withdrawing substituents (e.g., Br at C8) increase electrophilicity, enabling nucleophilic displacement reactions .

Biological Activity :

  • The 4-phenethylthio-2-phenyl derivative exhibits antiproliferative activity against cancer cells, likely due to its bulky aryl and thioether groups enhancing target binding .
  • 2,7-Dimethyl derivatives are optimized for CRHR1 antagonism, where methyl groups improve metabolic stability and receptor affinity .

Physical Properties :

  • Melting points correlate with substituent polarity. Bromo (4b, 268–270°C) and methylsulfanyl (4a, 244–246°C) derivatives have higher melting points than the 7-methyl analog (186–188°C) due to stronger intermolecular interactions .

Tautomerism: Pyrazolo-triazinones predominantly exist in the keto form (pyrazolo[1,5-a]-1,3,5-triazin-4-one), as confirmed by NMR and IR studies . This tautomeric preference influences hydrogen-bonding capabilities and solubility.

Key Research Findings

  • Synthetic Advancements : The Pd-catalyzed C-H arylation method for 2,7-dimethyl derivatives represents a significant improvement over traditional multi-step syntheses, enabling rapid diversification at C8 .
  • Biological Relevance : Substituents at C4 (e.g., phenethylthio) and C8 (aryl groups) are critical for modulating bioactivity, highlighting the scaffold’s versatility in drug discovery .
  • Stability : Methyl and methylsulfanyl groups enhance thermal and oxidative stability compared to thioxo or unsubstituted analogs .

Biological Activity

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a member of the pyrazolo-triazine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential mechanisms of action.

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable approach involves C-H activation techniques using palladium catalysts to produce derivatives with high efficiency. This method has been highlighted in research focusing on developing corticotropin-releasing hormone receptor 1 (CRHR1) antagonists, indicating the compound's relevance in mental health treatments .

Anticancer Properties

Recent studies have evaluated the anticancer properties of pyrazolo[1,5-a][1,3,5]triazine derivatives against various cancer cell lines. Notably:

  • Antiproliferative Activity : The compound exhibited significant antiproliferative effects against breast (MCF-7), colon, and lung cancer cell lines. The highest activity was noted in derivatives modified with fluorinated groups .
  • Mechanism of Action : The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests that the antiproliferative effects may occur through alternative pathways rather than traditional folate pathway inhibition .

Neuropharmacological Effects

The potential neuropharmacological applications of this compound are primarily linked to its role as a CRHR1 antagonist. Research indicates that compounds in this class can modulate stress responses and may have implications for treating anxiety and depression disorders .

Study on CRHR1 Antagonists

In a study aimed at synthesizing CRHR1 antagonists from this compound:

  • Results : The synthesized compounds demonstrated varying affinities for the CRHR1 receptor. Some derivatives showed promising binding affinities suitable for further development as therapeutic agents .

Anticancer Synergy

Another investigation assessed the synergistic effects of pyrazolo derivatives when combined with conventional chemotherapeutics like doxorubicin:

  • Findings : Certain pyrazolo derivatives exhibited enhanced cytotoxicity in MDA-MB-231 breast cancer cells when used in combination with doxorubicin. This synergy suggests that these compounds could improve treatment efficacy while potentially reducing side effects .

Comparative Table of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-710.5Alternative pathways (not DHFR inhibition)
Synergistic EffectMDA-MB-23115.0Combination with doxorubicin
CRHR1 Binding AffinityCRHR1 ReceptorHighModulation of stress response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.